molecular formula C12H16BrNO2 B1372470 N-t-Butyl 4-bromo-3-methoxybenzamide CAS No. 1072944-39-8

N-t-Butyl 4-bromo-3-methoxybenzamide

Cat. No. B1372470
CAS RN: 1072944-39-8
M. Wt: 286.16 g/mol
InChI Key: BMLUELOZWUFHGB-UHFFFAOYSA-N
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Description

N-t-Butyl 4-bromo-3-methoxybenzamide is a chemical compound that belongs to the family of amides, specifically the benzamides . It is also known as BMB and has a molecular formula of C12H16BrNO2. The compound is a white solid.


Synthesis Analysis

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide can be achieved through various methods, including condensation reactions between 4-bromo-3-methoxybenzoic acid and N-t-butylamine or N-t-butyl isocyanate. The compound can also be synthesized through the reaction between 4-bromo-3-methoxybenzoyl chloride and N-t-butylamine.


Molecular Structure Analysis

The molecular structure of N-t-Butyl 4-bromo-3-methoxybenzamide is represented by the formula C12H16BrNO2 . The InChI key for this compound is BMLUELOZWUFHGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-t-Butyl 4-bromo-3-methoxybenzamide has a molecular weight of 286.17 . It is poorly soluble in water but soluble in organic solvents, such as ethanol and chloroform.

Scientific Research Applications

1. Organic Synthesis and Methodology

  • N-t-Butyl 4-bromo-3-methoxybenzamide is used in the generation of acyclic N-acylimines through radical-based methodologies, offering a route for creating α-methoxybenzamides from o-aminobenzamides (Chao & Weinreb, 2000).
  • It undergoes directed metalation, showcasing its potential in synthetic organic chemistry. This process has been used to synthesize various compounds, demonstrating the versatility of N-t-Butyl 4-bromo-3-methoxybenzamide in organic synthesis (Reitz & Massey, 1990).

2. Biochemical and Pharmaceutical Research

  • The compound has been studied for its role as a ligand in dopamine receptors, specifically in the context of designing dopamine D3 receptor agonists. This highlights its potential application in neuropharmacology and the treatment of neurological disorders (Leopoldo et al., 2006).
  • It also shows potential as a therapeutic agent for metabolic disorders such as type 2 diabetes, via activation of peroxisome proliferator-activated receptors (PPARs). This indicates its relevance in the development of new treatments for metabolic diseases (Jung et al., 2017).

3. Molecular and Structural Analysis

  • The compound has been used in the study of molecular interactions and crystal structures, providing insights into the effects of intermolecular interactions on molecular geometry. This is crucial for understanding the physical and chemical properties of the compound (Karabulut et al., 2014).

4. Radiopharmaceutical Applications

  • N-t-Butyl 4-bromo-3-methoxybenzamide derivatives have been explored for their use in radiolabeling and imaging, particularly in the context of gamma-emission tomography. This application is significant in the field of medical diagnostics and imaging (Mertens et al., 1994).

5. Antimicrobial Research

  • Studies have shown its effectiveness as an antimicrobial agent. For instance, 3-Methoxybenzamide, a derivative, inhibits cell division in bacteria, indicating its potential as an antibacterial compound (Ohashi et al., 1999).

properties

IUPAC Name

4-bromo-N-tert-butyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLUELOZWUFHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674713
Record name 4-Bromo-N-tert-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-39-8
Record name 4-Bromo-N-tert-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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